N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide
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Overview
Description
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide is a nitrogen-containing heterocyclic compound. This compound features a pyrroloquinoline core, which is a fused ring system combining pyrrole and quinoline. Such structures are often found in bioactive molecules and have significant applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide typically involves multi-step reactions. One common method includes:
Formation of the Pyrroloquinoline Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted anilines and ketones.
Introduction of the Propanamide Group: This step often involves acylation reactions using reagents like propanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another pyrroloquinoline derivative with potential antileishmanial activity.
Pyrrolopyrazine derivatives: Known for their wide range of biological activities, including antimicrobial and kinase inhibition.
Uniqueness
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide is unique due to its specific substitution pattern and the presence of the propanamide group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
881450-25-5 |
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Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)propanamide |
InChI |
InChI=1S/C15H17N3O/c1-3-14(19)17-18-7-6-12-9-11-5-4-10(2)8-13(11)16-15(12)18/h4-5,8-9H,3,6-7H2,1-2H3,(H,17,19) |
InChI Key |
WFJZMMUFBFKWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NN1CCC2=C1N=C3C=C(C=CC3=C2)C |
solubility |
15.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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